Balanced, High-Potency Triple Reuptake Inhibition vs. Sertraline's Preferential SERT Activity
Indatraline exhibits near-equipotent inhibition of all three monoamine transporters with Ki values of 0.42 nM (SERT), 1.7 nM (DAT), and 5.8 nM (NET), representing a balanced triple reuptake inhibition profile . In contrast, sertraline displays preferential SERT inhibition with Ki values of 0.15 nM (SERT), 22 nM (DAT), and 420 nM (NET), a >100-fold selectivity for SERT over NET [1]. This fundamental difference in transporter engagement defines distinct pharmacological signatures.
| Evidence Dimension | Transporter binding affinity (Ki) |
|---|---|
| Target Compound Data | SERT: 0.42 nM, DAT: 1.7 nM, NET: 5.8 nM |
| Comparator Or Baseline | Sertraline: SERT: 0.15 nM, DAT: 22 nM, NET: 420 nM |
| Quantified Difference | Indatraline exhibits a balanced profile; sertraline shows >100-fold selectivity for SERT over NET |
| Conditions | Radioligand binding assays using cloned human transporters (HEK-293 cells) |
Why This Matters
This balanced profile may be crucial for research models requiring simultaneous modulation of dopaminergic, serotonergic, and noradrenergic systems, a polypharmacology not achievable with SERT-selective agents.
- [1] Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. PMID: 9400006. View Source
